molecular formula C12H9F3O B11881802 2-(Trifluoromethyl)naphthalene-8-methanol

2-(Trifluoromethyl)naphthalene-8-methanol

Katalognummer: B11881802
Molekulargewicht: 226.19 g/mol
InChI-Schlüssel: ONNHMONDCZWKGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethyl)naphthalene-8-methanol is a chemical compound with the molecular formula C12H9F3O and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further substituted with a methanol group. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 2-(Trifluoromethyl)naphthalene-8-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a suitable radical initiator. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvent, temperature, and pressure are critical factors in optimizing the synthesis for industrial applications.

Analyse Chemischer Reaktionen

2-(Trifluoromethyl)naphthalene-8-methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the hydroxyl group, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)naphthalene-8-methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(Trifluoromethyl)naphthalene-8-methanol exerts its effects is primarily through its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanol group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

2-(Trifluoromethyl)naphthalene-8-methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl and methanol groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C12H9F3O

Molekulargewicht

226.19 g/mol

IUPAC-Name

[7-(trifluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6,16H,7H2

InChI-Schlüssel

ONNHMONDCZWKGA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.